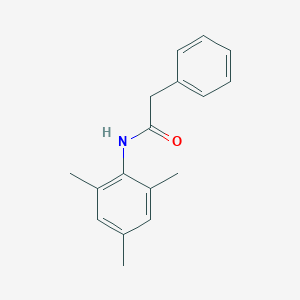

N-mesityl-2-phenylacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

2-phenyl-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C17H19NO/c1-12-9-13(2)17(14(3)10-12)18-16(19)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,18,19) |

InChI Key |

OSCOIYHGLWJKME-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CC=C2)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Mesityl 2 Phenylacetamide

Direct Amidation Approaches for N-Mesityl-2-Phenylacetamide

Direct amidation methods involve the formation of the amide bond in a single step from the corresponding carboxylic acid and amine. These approaches are often favored for their atom economy and procedural simplicity.

Dehydrative Amidation of Phenylacetic Acid with Mesitylamine Derivatives

Dehydrative amidation is a fundamental transformation that unites a carboxylic acid, such as phenylacetic acid, with an amine, in this case, a mesitylamine derivative, through the elimination of a water molecule. mdpi.com Achieving this directly often requires high temperatures (above 160°C) to overcome the formation of unreactive ammonium (B1175870) salts. nih.gov The key challenge in these reactions is the effective removal of water to drive the equilibrium towards the amide product. mdpi.com Common methods for water removal include azeotropic distillation using solvents like toluene (B28343), xylene, or mesitylene (B46885) with a Dean-Stark apparatus, or the use of dehydrating agents like molecular sieves. mdpi.comencyclopedia.pub The choice of dehydrating agent and its activation method can significantly impact the reaction yield. mdpi.com

Boronic Acid Catalyzed Amidation for Challenging N-Mesityl Systems

Boron-based reagents have emerged as effective catalysts for direct amide bond formation, even for sterically demanding systems like N-mesityl amides. encyclopedia.puborgsyn.org Boronic acids, in particular, have been shown to catalyze the amidation of carboxylic acids and amines. acs.org These reactions often necessitate the removal of water, either through azeotropic reflux or by using a dehydrating agent such as molecular sieves. acs.orgacs.org

One proposed mechanism for boronic acid catalysis involves the formation of a diacyloxy B–O–B bridged complex with the carboxylic acid. ualberta.ca This activation of the carboxylic acid facilitates the subsequent nucleophilic attack by the amine. For the synthesis of this compound, a boronic acid catalyst can be employed to promote the coupling of phenylacetic acid and mesitylamine. ualberta.ca

A significant advancement in this area is the use of the borate (B1201080) ester B(OCH2CF3)3, which has demonstrated high efficacy in amidations involving a wide array of substrates, including those that are sterically hindered. acs.orgacs.org This reagent is operationally simple as reactions can be performed open to the air with equimolar amounts of the acid and amine. acs.orgacs.org

Table 1: Comparison of Boron-Based Amidation Methods

| Catalyst/Reagent | Conditions | Key Features |

|---|---|---|

| Boronic Acids | Refluxing toluene, xylene, or mesitylene with water removal | Effective for a range of substrates, but can require harsh conditions. encyclopedia.pub |

| B(OCH2CF3)3 | MeCN, 80°C | Operationally simple, high yields, applicable to a broad substrate scope including sterically hindered systems. acs.orgacs.org |

| Diboronic Acid Anhydride (B1165640) | - | Used for dehydrative amidation of carboxylic acids. mdpi.com |

Metal-Catalyzed Protocols for this compound Formation

Transition metal catalysts offer another powerful avenue for the direct synthesis of amides. encyclopedia.pub Various metal complexes have been shown to be effective for direct amidation. diva-portal.org For instance, iron, zinc, nickel, manganese, cobalt, chromium, zirconium, copper, indium, and aluminum chlorides have all demonstrated catalytic activity in amidation reactions. ualberta.ca Titanium alkoxides, such as Ti(OBu)4, have also been reported as catalysts for the N-acylation of anilines. ualberta.ca

Palladium-catalyzed reactions have been developed for the synthesis of N-phenylacetamides. sioc-journal.cn While not a direct coupling of the acid and amine, one method involves the palladium-catalyzed chlorodifluoroethylation of acetanilides. sioc-journal.cn Another palladium-catalyzed approach involves the decarboxylative acylation of phenylacetamides. researchgate.net Furthermore, rhodium catalysts have been utilized in the synthesis of related indole (B1671886) structures from N-aryl-2-aminopyridines and alkenes. researchgate.net

Indirect Synthetic Pathways for this compound

Indirect methods for amide synthesis involve the pre-activation of either the carboxylic acid or the amine component to facilitate the coupling reaction. These strategies are often necessary for challenging substrates where direct amidation is inefficient.

Utilization of Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides, Anhydrides)

A classic and widely used indirect method for amide synthesis is the reaction of an amine with an activated carboxylic acid derivative, such as an acid chloride or an anhydride. orgsyn.org Phenylacetic acid can be converted to phenylacetyl chloride using reagents like thionyl chloride (SOCl2), phosphorus(V) chloride (PCl5), or phosphorus(III) chloride (PCl3). libretexts.org The resulting phenylacetyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with mesitylamine to form this compound.

This approach is particularly useful for overcoming the low reactivity of sterically hindered amines. For example, a tandem amide bond formation/Dohmori-Smiles rearrangement has been reported where phenylacetyl chlorides react with electron-poor sulfonamides in the presence of an aqueous base to produce benzhydryl derivatives. researchgate.net

Amine Activation Strategies in this compound Synthesis

An alternative to activating the carboxylic acid is to activate the amine. This is a less common but valuable strategy, especially for the synthesis of challenging amides derived from sterically hindered or electron-deficient anilines. acs.org One such approach involves the conversion of the (hetero)arylamine into a more reactive isothiourea derivative. acs.org This activated amine can then react with a carboxylic acid, catalyzed by a base metal like iron(III) acetylacetonate, to furnish the desired amide. acs.org This method has been shown to be effective for the synthesis of sterically demanding amides that are difficult to prepare using classical coupling reagents. acs.org

Advanced Synthetic Techniques for this compound and Analogues

Modern synthetic approaches are continually being developed to improve the synthesis of amides like this compound. These methods often focus on increasing reaction speed, yield, and sustainability.

Electrochemical Synthesis Methods for Related Amides

Electrochemical synthesis has emerged as a powerful and sustainable tool for the formation of amide bonds. This method utilizes electricity as a traceless oxidant, offering a green alternative to conventional reagents. researchgate.net The electrochemical N-acylation of carboxylic acids with amines can be performed under mild, room temperature conditions in water, demonstrating excellent chemoselectivity and positional selectivity. rsc.org

Key features of electrochemical amide synthesis include:

Mild Reaction Conditions : Reactions can often be carried out at room temperature. rsc.org

Green Chemistry : The use of electricity as a reagent minimizes waste. researchgate.net

High Selectivity : The methods can be highly chemoselective and regioselective. rsc.org

For instance, the anodic oxidation of amide precursors is a versatile strategy for various N-X coupling reactions. researchgate.net While direct electrochemical synthesis of this compound is not extensively documented, the principles have been applied to a wide range of amides, suggesting its feasibility. Challenges in the electrochemical synthesis of some amides can include the efficient in-situ generation of amide radicals or radical anions, which is a key step. researchgate.net Acetonitrile, a common solvent in electrochemistry, can also participate in reactions, serving as a carbon or nitrogen source for the synthesis of amides and other nitrogen-containing compounds. rsc.org

An iron(III)-catalyzed electrochemical method has been developed for the transformation of secondary N-phenyl substituted amides into primary amides. This process involves the regioselective C(phenyl)-N bond cleavage. nih.gov

Microwave-Assisted Synthesis for Enhanced Efficiency and Green Chemistry Considerations

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, often from hours or days to minutes. nih.gov This technique is particularly valuable in medicinal chemistry for the rapid synthesis of biologically active compounds. nih.govrsc.org

The core advantages of microwave-assisted synthesis include:

Rapid Heating : Microwave irradiation allows for efficient and rapid heating of the reaction mixture. researchgate.net

Increased Reaction Rates : This often leads to significantly shorter reaction times. nih.gov

Improved Yields : In many cases, yields are improved compared to conventional heating methods. rsc.org

A specific example is the efficient microwave-assisted synthesis of N-(2-Alkyl/Aryl-4-Phenyl-1H-imidazol-1-yl)-2-phenylacetamides. figshare.com While this example doesn't produce this compound directly, it demonstrates the successful application of microwave technology to the synthesis of complex acetamide (B32628) derivatives. The interest in microwave-assisted synthesis stems from a better understanding of dielectric heating theory and the availability of specialized laboratory equipment. nih.gov

Synthetic Routes to Precursors and Key Intermediates of this compound

The synthesis of this compound relies on the availability of key precursors, namely derivatives of 2-mesityl-2-phenylacetic acid and substituted phenylacetic acids or phenylacetonitriles.

Synthesis of 2-Mesityl-2-phenylacetic Acid Derivatives

The synthesis of 2-mesityl-2-phenylacetic acid and its esters can be achieved through methods like the deoxygenative α-arylation of α-oxo-phenylacetic acids. For example, ethyl 2-mesityl-2-phenylacetate has been synthesized from ethyl 2-oxo-2-phenylacetate. rsc.org Another approach involves the Friedel-Crafts type reaction of mesitylene with a sulfonyloxy-activated hydroxyacetic acid derivative in the presence of a Lewis acid like aluminum chloride. google.com This method can yield n-butyl mesityl acetate. google.com

| Starting Material | Reagents | Product | Yield |

| Ethyl 2-oxo-2-phenylacetate | Mesitylene, other reagents | Ethyl 2-mesityl-2-phenylacetate | Not specified |

| Methyl p-toluenesulfonyloxyacetate | Mesitylene, AlCl₃ | Methyl mesitylacetate | Not specified |

| n-Butyl methanesulfonyloxyacetate | Mesitylene, AlCl₃ | n-Butyl mesityl acetate | 75.1% |

This table summarizes synthetic routes to 2-mesityl-2-phenylacetic acid derivatives.

Preparation of Substituted Phenylacetonitriles and Phenylacetic Acids

Substituted phenylacetic acids and phenylacetonitriles are crucial building blocks for various organic syntheses. Phenylacetonitriles can be used in the synthesis of isoflavonoids and phenylethylamines. thieme-connect.com

Several methods exist for the preparation of these compounds:

From Benzyl (B1604629) Halides : Arylacetonitriles can be synthesized from the reaction of benzyl chlorides with trimethylsilyl (B98337) cyanide using a nickel catalyst. researchgate.net

From Phenylacetic Acids : Phenylacetic acids can be converted to phenylacetonitriles using reagents like bis(2-methoxyethyl)aminosulfur trifluoride in the presence of triethylphosphine. researchgate.net

Alkylation of Malonates : The alkylation of malonates is a useful approach to prepare intermediates for phenylacetic acids. thieme-connect.com

Condensation Reactions : Substituted diphenylacetoacetonitriles can be prepared by the condensation of phenylacetonitrile (B145931) with an ethyl ester of a substituted phenylacetic acid. orgsyn.org

Mechanistic Investigations of Chemical Transformations Involving N Mesityl 2 Phenylacetamide

Reaction Mechanism Elucidation in N-Mesityl-2-Phenylacetamide Formation

The synthesis of this compound, an amide, typically involves the direct condensation of phenylacetic acid and mesitylamine. This process, while seemingly straightforward, presents mechanistic challenges, primarily due to the acid-base reaction between the carboxylic acid and the amine, which forms a thermally stable and unreactive carboxylate-ammonium salt. dur.ac.uk Overcoming this thermodynamic sink is central to developing efficient amidation methods.

The direct thermal condensation of a carboxylic acid and an amine requires high temperatures (often above 160°C) to drive off water and shift the equilibrium toward the amide product. mdpi.com The mechanism is thought to involve a tetrahedral intermediate formed by the nucleophilic attack of the amine on the protonated carboxylic acid.

In catalyzed reactions, which operate under milder conditions, the mechanism is dictated by the nature of the catalyst. Boron-based catalysts, such as boric acid and arylboronic acids, are commonly employed. Mechanistic studies suggest that the reaction does not proceed through a simple 'monocyclic' acyloxyboron intermediate as initially thought. mdpi.com Instead, evidence points towards the formation of more complex, reactive intermediates. For instance, with arylboronic acids, it is proposed that a diacyloxyboronate intermediate is formed. sci-hub.st In systems using diboron (B99234) catalysts, a B-X-B bridged species has been identified as playing a key role in activating the carboxylic acid. dur.ac.uk These intermediates enhance the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine.

Table 1: Proposed Intermediates in Boron-Catalyzed Amidation

| Catalyst Type | Proposed Intermediate | Key Feature | Source |

|---|---|---|---|

| Arylboronic Acid | Diacyloxyboronate | Activates carboxylic acid for amine attack. | sci-hub.st |

| Diboron Compounds | B-X-B Bridged Species | A reactive bridged species confirmed by investigation. | dur.ac.uk |

Catalysts and additives are crucial for achieving high yields and selectivity in the formation of this compound under practical laboratory conditions. Their primary role is to activate the carboxylic acid partner, phenylacetic acid, thereby lowering the activation energy for the amidation reaction.

Arylboronic acids have been shown to be effective catalysts. For the reaction between phenylacetic acid and benzylamine (B48309) (a model for the formation of phenylacetamides), 2-iodobenzeneboronic acid provided a 91% yield at 25°C, a significant improvement over other boronic acids. sci-hub.st The mechanism is believed to involve the formation of an anhydride (B1165640) via a diacyloxyboronate intermediate, which is then attacked by the amine. sci-hub.st

Dehydrating agents are also critical additives. Molecular sieves (such as 3Å or 4Å) are frequently used to remove the water produced during the reaction, which drives the equilibrium towards the product. sci-hub.stdur.ac.uk The type of molecular sieve and its method of activation can have a profound impact on the reaction yield. mdpi.com In some cases, the solvent itself, such as toluene (B28343) or fluorobenzene, can facilitate water removal through azeotropic reflux. sci-hub.st

Table 2: Effect of Catalysts on a Model Amidation Reaction (Phenylacetic Acid + Benzylamine)

| Catalyst (10 mol%) | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| None | Dichloromethane | 25°C | <5 | sci-hub.st |

| Boric Acid (14) | Dichloromethane | 25°C | 42 | sci-hub.st |

| 2-Iodobenzeneboronic acid (31) | Dichloromethane | 25°C | 91 | sci-hub.st |

| Catalyst 23b | Toluene | Reflux | 93 | sci-hub.st |

Note: The reaction was conducted with 4Å molecular sieves for water removal. Catalyst numbers are as designated in the source literature.

Exploration of Transition States and Intermediates in Amidation Reactions

Mechanistic Studies of Transformations Directed by this compound Scaffolds

The amide functional group within the this compound structure can act as a directing group, guiding the reactivity of other parts of the molecule. This is particularly relevant in processes involving metal-catalyzed C-H activation.

Electrochemical methods offer a green and efficient alternative for generating reactive species. rsc.org In the context of phenylacetamides, electrochemical reactions can induce the formation of radicals for subsequent bond-forming reactions. The general mechanism for electroreductively induced radical formation involves either the direct or indirect reduction of a substrate at the cathode to generate a radical anion. mdpi.com This high-energy species can then undergo fragmentation or further reaction.

For instance, in the electrochemical decarboxylative acylation of isocyanides with α-oxocarboxylic acids to form α-ketoamides, control experiments provide insight into the mechanism. sioc-journal.cn The addition of radical scavengers such as TEMPO or BHT to the reaction mixture was found to inhibit the formation of the product, strongly suggesting that a radical-based process is involved. sioc-journal.cn While not specific to this compound, this illustrates a common mechanistic pathway for related amide structures where radical intermediates are key to the transformation. sioc-journal.cnacs.org

The amide group is an effective directing group in transition-metal-catalyzed C-H activation, a powerful strategy for forming C-C and C-heteroatom bonds. snnu.edu.cnlibretexts.org In a molecule like this compound, the amide can coordinate to a metal center (e.g., Palladium), positioning the catalyst to selectively activate a specific C-H bond, typically at the ortho-position of an aromatic ring.

A palladium-catalyzed chlorodifluoroethylation of acetanilides serves as a well-studied model. sioc-journal.cn The reaction of N-phenylacetamide with an iodonium (B1229267) salt in the presence of a Pd(OAc)₂ catalyst and an acid additive leads to selective functionalization at the ortho-position of the phenyl ring. sioc-journal.cn Mechanistic studies suggest the reaction proceeds via a palladacycle intermediate formed through a concerted metalation-deprotonation (CMD) pathway. nih.gov The acid additive is crucial for this step. The resulting organopalladium intermediate then reacts with the coupling partner to form the product and regenerate the active catalyst.

Table 3: Optimized Conditions for Pd-Catalyzed C-H Activation of N-Phenylacetamide

| Catalyst (10 mol%) | Acid Additive (1.1 equiv.) | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd(OAc)₂ | TFA | DCM | Room Temp | 99 | sioc-journal.cn |

| None | TFA | DCM | Room Temp | 0 | sioc-journal.cn |

| Pd(OAc)₂ | None | DCM | Room Temp | 0 | sioc-journal.cn |

Substrates: N-phenylacetamide and 2-chloro-2,2-difluoroethyl(mesityl)iodonium triflate.

Derivatives of this compound can be designed to function as ligands that accelerate and control catalytic reactions. The amide functionality, often in combination with other structural features, can coordinate to a metal center and influence its catalytic activity.

Carbon-Hydrogen (C-H) Activation Processes in Amide Systems

Kinetic Analysis of this compound Reactions

The study of reaction kinetics is crucial for understanding the mechanism of a chemical transformation. By analyzing the rate of a reaction and how it is influenced by the concentration of various components, valuable insights into the reaction pathway and the nature of the transition states can be obtained. For reactions involving the formation of this compound, kinetic analyses have been employed to elucidate the underlying mechanisms.

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for streamlining the investigation of complex organic reactions. mt.com Unlike traditional kinetic methods that often rely on distorted concentrations of reactants to achieve pseudo-first-order conditions, RPKA utilizes data from reactions performed under synthetically relevant conditions where multiple reactant concentrations change simultaneously. mt.comwikipedia.org This approach provides a more accurate picture of the reaction's behavior in a practical setting. wikipedia.org The methodology facilitates the rapid acquisition of kinetic information, which can guide both reaction optimization and further mechanistic studies. mt.com

In the context of amide bond formation, such as the synthesis of this compound, RPKA can be employed to probe the reaction mechanism. By monitoring the reaction progress over time, it is possible to identify phenomena such as catalyst activation or deactivation and product inhibition. wikipedia.orgau.dk "Same excess" experiments, a key component of RPKA, are particularly useful for diagnosing the effect of the product on the catalyst's activity and determining if the catalyst degrades during the reaction.

In the synthesis of this compound through a boron-catalyzed amidation, a series of experiments were conducted to determine the rate dependence on the different reaction components. The reaction studied for this kinetic analysis was the direct amidation of phenylacetic acid with mesitylamine. The progress of the reaction was monitored by ¹H NMR, with the yield being determined against an internal standard.

To determine the order in the catalyst, B(OCH₂CF₃)₃, the reaction was carried out with varying catalyst loadings. The findings from these experiments are summarized in the table below.

Table 1: Determination of Catalyst Order in the Synthesis of this compound

| Catalyst Loading (mol%) | Initial Rate (M/s) |

|---|---|

| 5 | Value not provided in source |

| 10 | Value not provided in source |

| 15 | Value not provided in source |

Data derived from a study on boron-catalyzed amidation.

While the specific initial rate values are not detailed in the provided source, the analysis of the reaction rates at different catalyst concentrations allowed for the determination of the catalyst order. This type of kinetic study is fundamental to proposing a plausible reaction mechanism.

Reactivity Profiles and Reaction Pathways of N Mesityl 2 Phenylacetamide

N-Substitution Reactions and Derivatization

Reactions at the Amide Nitrogen Center

The amide group is a cornerstone of the structure of N-mesityl-2-phenylacetamide, yet its direct substitution at the nitrogen center is not straightforward. Amides are generally weak bases due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which reduces the nucleophilicity of the nitrogen atom. futurelearn.commsu.edu Consequently, direct alkylation or acylation on the nitrogen is challenging.

Reactions with powerful electrophiles tend to occur first at the more nucleophilic carbonyl oxygen, leading to the formation of O-substituted imino ether intermediates. futurelearn.com These intermediates can sometimes rearrange to form the thermodynamically more stable N-substituted products, although this is not always the case. Direct N-alkylation typically requires specific conditions, such as the use of highly reactive electrophiles or the formation of the amide anion under strongly basic conditions. msu.edu More recent strategies have demonstrated that making the amide nitrogen more electrophilic by attaching a sulfonate leaving group can enable SN2-type reactions with amine nucleophiles to form N-N bonds. wiley.com

Table 1: General Reactivity Principles at the Amide Center

| Reactive Site | Reactivity with Electrophiles | Conditions for N-Substitution |

|---|---|---|

| Amide Oxygen | Kinetically favored site of attack due to higher nucleophilicity. | Not applicable for N-substitution. |

| Amide Nitrogen | Thermodynamically favored but kinetically slow. Less nucleophilic due to resonance. | Requires strong bases (to form amide anion) or highly reactive electrophiles. Can occur via rearrangement of O-substituted intermediates. msu.edu |

Functionalization of Aromatic Rings (Phenyl and Mesityl Moieties)

Both the phenyl and mesityl rings of this compound can undergo functionalization, primarily through C-H activation and substitution reactions.

Phenyl Ring Functionalization: The amide functionality can act as a directing group in transition metal-catalyzed C-H functionalization reactions. Palladium-catalyzed reactions, in particular, have been shown to be effective for the ortho-arylation of N-phenylacetamide derivatives. rsc.orgresearchgate.netcapes.gov.brgoogle.nlchemrxiv.org These reactions typically involve the formation of a palladacycle intermediate, which then reacts with an arylating agent. A variety of arenes can be coupled at the ortho position of the phenyl ring using an oxidant like sodium persulfate (Na₂S₂O₈). rsc.orgresearchgate.net This method allows for the formation of biaryl structures from two unactivated C(sp²)–H bonds. rsc.org Research has demonstrated that N-phenylacetamides can be functionalized at the ortho-position with various substituents using palladium catalysis. sioc-journal.cn

Mesityl Ring Functionalization: The mesityl group (2,4,6-trimethylphenyl) also presents opportunities for functionalization. The methyl groups on the mesityl ring are benzylic and can be susceptible to oxidation or halogenation under specific conditions. Iridium complexes have been shown to catalyze the C-H activation and oxidation of mesitylene (B46885) at the benzylic position to form aldehydes and carboxylic acids. acs.orgresearchgate.netacs.orgcaltech.edu While the aromatic C-H bonds of the mesityl ring are sterically hindered, direct arylation is possible under forcing conditions, as seen in the C7 arylation of furopyridines in mesitylene as a solvent. nih.gov

Table 2: Representative Aromatic Ring Functionalization Reactions

| Ring | Reaction Type | Catalyst/Reagents | Position | Reference |

|---|---|---|---|---|

| Phenyl | ortho-Arylation | Pd(OAc)₂ / Na₂S₂O₈ / Arene | ortho | rsc.orgresearchgate.net |

| Phenyl | ortho-Chlorodifluoroethylation | Pd(OAc)₂ / [Mesityl-I-CH₂CF₂Cl]⁺OTf⁻ | ortho | sioc-journal.cn |

| Mesityl | Benzylic C-H Oxidation | (Phebox)Ir(III) Complex / Ag₂O | Methyl group | acs.orgresearchgate.net |

Transformations of the Acetyl Side Chain

Alpha-Functionalization of the Phenylacetamide Backbone

The carbon atom situated between the phenyl ring and the amide carbonyl group (the α-carbon) is acidic and can be deprotonated to form an enolate. This enolate is a key intermediate for introducing a variety of functional groups at the alpha position. nih.govacs.org The formation of the enolate significantly lowers the rotational barrier of the N-Aryl bond, which has implications for stereoselective reactions. nih.govacs.org

Once formed, the enolate can react with various electrophiles:

Alkylation: Reaction with alkyl halides can introduce new carbon-carbon bonds. Ruthenium complexes have been used to catalyze the α-alkylation of related arylacetonitriles using alcohols as the alkylating agents. researchgate.net

Halogenation: Treatment with electrophilic halogen sources (e.g., Br₂, Cl₂, I₂) can yield α-halo amides. libretexts.orglibretexts.org These reactions can proceed under either acidic (via an enol) or basic (via an enolate) conditions. libretexts.orglibretexts.org Iron(II)-α-keto acid complexes have also been studied as mimics for nonheme iron halogenases to perform oxidative halogenation of aliphatic C-H bonds. researchgate.net

Arylation: More complex transformations, such as polar-radical crossover cascades, can achieve α-arylation to create sterically hindered α-quaternary amides. d-nb.info

A key example demonstrating this reactivity is the synthesis of 2-mesityl-2-phenylacetic acid via the reductive Friedel-Crafts alkylation of 2-oxo-2-phenylacetic acid with mesitylene, which is then converted to derivatives like N-diethyl-2-mesityl-2-phenylacetamide. rsc.org

Oxidative Transformations of the Acetyl Group

The acetyl group can undergo oxidative transformations, particularly if an additional functional group is present at the α-position. For derivatives like α-keto amides (e.g., N-mesityl-2-oxo-2-phenylacetamide), the keto group is a prime site for oxidation. escholarship.orgresearchgate.net For instance, the haloform reaction occurs with methyl ketones, where the methyl group is converted to a carboxylate via a trihalomethyl ketone intermediate. libretexts.org While the methylene (B1212753) group in this compound is not a methyl ketone, analogous oxidative cleavage could potentially occur under harsh conditions. More relevant is the oxidation of the benzylic C-H bonds of the acetyl group, although this is less common than functionalization at the more acidic α-position.

Reductive Transformations of Keto-Amide Functions

This section considers the reduction of both the amide carbonyl and a potential keto group at the α-position.

Reduction of the Amide Carbonyl: The amide group itself can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.org During this process, the carbonyl oxygen is eliminated, and the carbon is fully reduced to a methylene group, converting the this compound into the corresponding N-mesitylethyl-phenethylamine. libretexts.org

Reduction of an Alpha-Keto Group: For α-keto amide derivatives, selective reduction of the ketone is a valuable transformation. This yields α-hydroxy amides, which are important synthetic intermediates. Several methods have been developed for this chemoselective reduction:

Nickel Catalysis: Nickel catalysts with hydrosilanes can selectively reduce the keto group while leaving the amide group intact. rsc.org

Electrochemical Reduction: An electrochemical method using methanol (B129727) as a hydrogen source can efficiently convert α-keto amides to α-hydroxy amides without the need for metal catalysts. rsc.orgresearchgate.net

Other Reagents: Other systems, such as tosylhydrazine/NaHCO₃ and rongalite, have also been employed for this chemoselective reduction. researchgate.netorganic-chemistry.org

Table 3: Reductive Transformations of this compound and its α-Keto Derivative

| Substrate | Transformation | Reagents/Method | Product | Reference |

|---|---|---|---|---|

| This compound | Amide Reduction | LiAlH₄ | N-(2-Phenylethyl)-2,4,6-trimethylaniline | libretexts.org |

| N-Mesityl-2-oxo-phenylacetamide | α-Keto Reduction | Ni-catalyst / Hydrosilane | N-Mesityl-2-hydroxy-2-phenylacetamide | rsc.org |

This compound in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. organic-chemistry.orgtaylorfrancis.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. organic-chemistry.orgmdpi.com The exploration of novel MCRs is a continuous endeavor in synthetic chemistry, aimed at expanding the toolbox for creating innovative molecules. nih.gov

Exploration of Novel Reaction Systems Incorporating this compound as a Substrate

While comprehensive studies detailing the use of this compound in a wide array of novel MCRs are not extensively documented, the principles of established MCRs like the Passerini and Ugi reactions provide a framework for potential applications. rsc.orgnih.gov These reactions typically involve the reaction of an isocyanide, a carbonyl compound, and a carboxylic acid (Passerini reaction) or an amine, a carbonyl compound, an isocyanide, and a carboxylic acid (Ugi reaction) to form α-acyloxy amides or bis-amides, respectively. rsc.orgnih.gov

In a hypothetical exploration of a novel MCR system, this compound could potentially serve multiple roles, although its direct participation as one of the primary, reactive components in classic MCRs is not its typical function. The amide bond in this compound is generally stable. However, a creative approach could involve its transformation into a more reactive intermediate in situ.

For instance, a hypothetical novel MCR could be designed where this compound is first converted to a more reactive species. While no specific research data for such a novel system involving this compound was found, a plausible, speculative reaction is outlined below for illustrative purposes.

Hypothetical Reaction System:

A speculative one-pot, multi-step reaction could involve the initial activation of the benzylic position of this compound, followed by a multicomponent coupling. This hypothetical exploration could aim to synthesize complex, sterically hindered peptide-like structures or novel heterocyclic scaffolds.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Hypothetical Product Structure |

| This compound | Aldehyde | Isocyanide | Lewis Acid / Oxidant | Complex α-amino amide derivative |

In this conceptual framework, the Lewis acid could activate the aldehyde, and an oxidant could facilitate the formation of a reactive intermediate from the this compound. The isocyanide would then participate in the coupling, leading to a highly substituted product. The yields and specific outcomes of such a novel reaction would need to be determined through experimental investigation. The development of such a system would represent a significant advancement, demonstrating a new application for this compound in the field of MCRs.

It is important to note that the successful development of such a novel reaction would depend on overcoming the steric hindrance imposed by the mesityl group and achieving chemoselectivity among the multiple reactive sites. Further research is required to explore and validate the potential of this compound as a substrate in the discovery of new and innovative multicomponent reactions.

Role in Catalysis and Ligand Design

N-Mesityl-2-Phenylacetamide as a Precursor for Ligand Synthesis

The utility of this compound in catalysis primarily stems from its role as a building block for sophisticated ligand architectures, most notably N-heterocyclic carbenes (NHCs).

N-heterocyclic carbenes have emerged as a prominent class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and the steric bulk they impart. rsc.org The introduction of bulky substituents on the nitrogen atoms of the NHC ring is a common strategy to enhance their conformational stability. In this context, the mesityl group from this compound can be incorporated into the NHC framework. For instance, a ruthenium(II) complex, [1-mesityl-3-(2,6-Me2-phenylacetamido)-imidazol-2-ylidene]Ru(p-cymene)Cl, has been synthesized and successfully employed in catalysis, demonstrating the direct application of a mesityl-acetamido scaffold in an NHC ligand. researchgate.net The strong metal-carbene bond in NHC complexes contributes to their stability and catalytic activity.

The design of sterically hindered ligands is a key strategy for controlling catalytic processes. The mesityl group, with its three methyl groups on a phenyl ring, provides significant steric bulk. This steric hindrance around the metal center can influence the coordination of substrates, prevent catalyst deactivation pathways, and control the regioselectivity and stereoselectivity of reactions. rsc.orgrsc.org

The steric impact of NHC ligands can be quantified using methods like the percent buried volume (%Vbur), which provides a single value to measure steric influence, and steric maps, which offer a graphical representation. researchgate.net The mesityl group is frequently used in NHC ligands to create a sterically demanding environment around the metal. rsc.org This steric bulk can be tuned by modifying the substituents on the NHC ligand, which in turn affects the efficiency of catalytic reactions. For example, in ruthenium-catalyzed olefin metathesis, catalysts with N-mesityl substituted NHC ligands have shown different efficiencies compared to those with less bulky N-tolyl groups, depending on the desired product. organic-chemistry.org

Table 1: Comparison of Ruthenium-based Catalysts in Allylic Benzoate Cross-Metathesis organic-chemistry.org

| Catalyst | NHC Ligand Substituent | Yield (%) |

| 1 | Phosphine-containing | 38 |

| 2 | N-mesityl | 59 |

| 3 | N-tolyl | 87 |

This table is based on a study that explored the efficiency of ruthenium-based catalysts in cross-metathesis reactions of sterically hindered olefins. organic-chemistry.org

Development of N-Heterocyclic Carbene (NHC) Ligands Featuring Mesityl-Phenylacetamide Scaffolds

Catalytic Applications of this compound Derived Ligands

Ligands derived from this compound, particularly NHCs, have found applications in a variety of transition metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. rsc.orgrsc.org The use of NHC ligands has become increasingly popular in this area, often challenging the traditional dominance of phosphine (B1218219) ligands. nih.gov NHC-palladium complexes exhibit high stability and catalytic activity, making them suitable for a range of cross-coupling reactions. nih.gov The strong σ-donating character of NHC ligands facilitates the oxidative addition step in the catalytic cycle. While direct application of this compound-derived ligands in palladium catalysis is an area of ongoing research, the principles of using sterically demanding NHC ligands with mesityl groups are well-established. For instance, Suzuki-Miyaura coupling reactions have been successfully carried out using palladium catalysts with sterically congested aryl groups like mesityl on the ligand. chemrxiv.org

Ruthenium catalysts are versatile and have been employed in a wide array of transformations, including hydrogenation, transfer hydrogenation, and alkylation reactions. nih.govrsc.org Ligands play a crucial role in the efficacy of these catalysts. Specifically, a ruthenium(II) complex bearing a [1-mesityl-3-(2,6-Me2-phenylacetamido)-imidazol-2-ylidene] ligand has been shown to effectively catalyze the one-pot tandem alcohol-alcohol coupling reactions, leading to the β-alkylation of secondary alcohols with primary alcohols. researchgate.net This demonstrates a direct link between a ligand derived from a mesityl-acetamide structure and a significant ruthenium-catalyzed transformation. Furthermore, ruthenium nanoparticles stabilized by dimethylacetamide have been used for the α-alkylation of amides with alcohols. researchgate.net

Table 2: Catalytic Activity of Ruthenium(II) Complexes in Alcohol-Alcohol Coupling researchgate.net

| Complex | Catalyst Loading (mol%) | Product Yield (%) |

| 1c | Not specified | 63-89 |

| 2c | Not specified | 63-89 |

Complex 1c is [1-mesityl-3-(2,6-Me2-phenylacetamido)-imidazol-2-ylidene]Ru(p-cymene)Cl. researchgate.net Complex 2c is {[1-(pyridin-2-ylmethyl)-3-(2,6-Me2-phenyl)-imidazol-2-ylidene]Ru(p-cymene)Cl}Cl. researchgate.net

The "mesityl effect" refers to the influence of the sterically bulky mesityl group on the outcome of a chemical reaction. In catalysis, this effect is particularly pronounced when mesityl groups are part of the ligand structure. The steric hindrance provided by the mesityl group can significantly impact the catalytic activity and selectivity. researchgate.net

In many NHC-catalyzed reactions, those with N-mesityl substituents proceed more rapidly. researchgate.net Mechanistic studies have suggested that the mesityl group can make the initial addition of the NHC to an aldehyde irreversible, which accelerates the formation of key intermediates. researchgate.net In ruthenium-catalyzed olefin metathesis, the steric bulk of the NHC ligand, such as the presence of a mesityl group, can influence the reaction's efficiency depending on the substitution pattern of the target olefin. organic-chemistry.orgnih.gov For the formation of trisubstituted olefins, a catalyst with an N-mesityl group was found to be more efficient than one with a less bulky N-tolyl group. organic-chemistry.org This highlights how the steric properties of the ligand, and specifically the mesityl group, can be strategically used to control catalytic outcomes.

Advanced Spectroscopic and Structural Elucidation Techniques for N Mesityl 2 Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For N-mesityl-2-phenylacetamide, various NMR methods are employed to characterize its distinct structural features.

Proton (¹H) NMR Analysis of this compound and its Derivatives

In a typical ¹H NMR spectrum of an this compound derivative, distinct signals would be expected for the protons of the mesityl group, the phenyl group, the methylene (B1212753) bridge, and the amide N-H proton.

Amide Proton (N-H): A single, often broad, signal.

Phenyl Protons: A multiplet in the aromatic region (typically δ 7.0-7.5 ppm).

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group connecting the phenyl ring and the carbonyl group.

Mesityl Aromatic Protons: A singlet for the two aromatic protons on the mesityl ring.

Mesityl Methyl Protons: Two singlets corresponding to the ortho- and para-methyl groups of the mesityl substituent.

For instance, in the related N-(2,4,6-trimethylphenyl)-acetamide, the N-H proton appears as a strong absorption, and the chemical shifts of the aromatic protons can be reliably calculated and compared with experimental values. researchgate.net

Table 1: Illustrative ¹H NMR Data for an this compound Derivative Data is hypothetical and based on typical chemical shifts for the functional groups.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Amide (N-H) | 8.0 - 9.5 | broad singlet | 1H |

| Phenyl (Ar-H) | 7.2 - 7.4 | multiplet | 5H |

| Methylene (-CH₂-) | 3.7 | singlet | 2H |

| Mesityl (Ar-H) | 6.9 | singlet | 2H |

| Mesityl (p-CH₃) | 2.3 | singlet | 3H |

Carbon (¹³C) NMR for Backbone and Aromatic Carbon Characterization

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for the characterization of the carbonyl carbon, the methylene carbon, and the various aromatic carbons of the phenyl and mesityl rings.

For derivatives like 2-fluoro-N-mesityl-2-phenylacetamide, ¹³C NMR spectra have been recorded. rsc.org In N-phenylacetamide derivatives, the carbonyl carbon (C=O) typically resonates around δ 169-171 ppm. semanticscholar.org The methylene carbon gives a signal around δ 45 ppm, while the aromatic carbons appear in the δ 120-140 ppm range. semanticscholar.org The methyl carbons of the mesityl group would be found in the aliphatic region (around δ 18-21 ppm).

Table 2: Representative ¹³C NMR Data for N-Aryl Amide Structures Based on data from related N-phenylacetamide derivatives. semanticscholar.org

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 169.37 |

| Aromatic C (Mesityl, substituted) | 137.76 |

| Aromatic C (Phenyl, substituted) | 134.58 |

| Aromatic C-H (Phenyl/Mesityl) | 120.00 - 129.51 |

| Methylene (-CH₂-) | 44.74 |

| Methyl (Mesityl, para) | ~21.0 |

Fluorine (¹⁹F) and Silicon (²⁹Si) NMR for Substituted Analogues

For analogues of this compound that incorporate fluorine or silicon atoms, ¹⁹F and ²⁹Si NMR provide direct and highly sensitive probes for their chemical environment.

Fluorine (¹⁹F) NMR: This technique is extremely useful for fluorinated analogues due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. sigmaaldrich.com The chemical shift of a fluorine atom is highly sensitive to its electronic surroundings. For example, in a study of N-(2-(2-chloro-2,2-difluoroethyl)phenyl)acetamide, the ¹⁹F NMR spectrum showed a triplet at δ -49.35 ppm, providing a unique fingerprint for the -CF₂Cl group. chemicalbook.com Similarly, for 2-fluoro-N-mesityl-2-phenylacetamide, ¹⁹F NMR is a key characterization technique. rsc.org

Silicon (²⁹Si) NMR: While the natural abundance of the NMR-active ²⁹Si isotope is low (4.7%), it provides valuable structural information for organosilicon compounds over a wide chemical shift range. rsc.orgresearchgate.net For a hypothetical silylated analogue of this compound, ²⁹Si NMR could confirm the nature of the silicon substituents. For instance, studies on silylated N-(2-hydroxyphenyl)acetamide derivatives show distinct chemical shifts for silicon atoms in different cyclic and acyclic environments, confirming their structure. researchgate.net The technique is powerful for determining the chemical environment in silicon compounds. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. nih.gov This high precision can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound (C₁₇H₁₉NO), the exact mass can be calculated and compared to the experimental value obtained from an HRMS instrument, confirming the molecular formula with high confidence. This technique is routinely used to confirm the identity of newly synthesized compounds, as seen in the characterization of various acetamide (B32628) derivatives where HRMS data is provided to confirm their composition. chemicalbook.comresearchgate.net

Table 3: Calculated Molecular Weight of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉NO |

| Average Mass | 253.34 g/mol |

LC-MS and GC-MS Techniques for Purity Assessment and Identification

Combining chromatography with mass spectrometry provides a powerful two-dimensional analytical approach. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate this compound from reaction mixtures or impurities before detection by the mass spectrometer.

LC-MS: This technique is suitable for analyzing a wide range of compounds, including those that are not volatile enough for GC. researchgate.net The liquid chromatograph separates the components of a mixture, and the eluting compounds are then ionized and detected by the mass spectrometer. This is useful for both purity assessment and identification of the target compound in complex matrices.

GC-MS: For volatile and thermally stable compounds, GC-MS is a highly effective method. The sample is vaporized and separated on a GC column before entering the mass spectrometer. The resulting mass spectrum provides a fingerprint for the compound, which can be compared against spectral libraries for identification. This method is often used to monitor reaction progress and determine the purity of the final product in syntheses of related acetamides. semanticscholar.orgchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation corresponds to the vibrational transitions of specific bonds within the molecule. For this compound, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural features: the amide group, the phenyl ring, and the mesityl group.

The principal absorption bands in the IR spectrum of this compound can be assigned to specific molecular vibrations. The most prominent of these is the C=O stretching vibration of the amide group, known as the Amide I band, which typically appears as a strong absorption in the region of 1630-1690 cm⁻¹. Another key feature is the N-H bending vibration, coupled with C-N stretching, which constitutes the Amide II band and is observed in the 1530-1570 cm⁻¹ range for secondary amides.

The aromatic rings (phenyl and mesityl) give rise to several characteristic absorptions. The C-H stretching vibrations of the sp²-hybridized carbons in the aromatic rings are expected to appear above 3000 cm⁻¹. In-plane C=C stretching vibrations within the aromatic rings typically result in multiple bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the ring, appear in the lower frequency region of the spectrum. The presence of methyl groups on the mesityl ring will also produce characteristic C-H stretching and bending vibrations.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide | N-H Stretch | 3230-3270 | Medium |

| Aromatic | C-H Stretch | >3000 | Variable |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2850-2960 | Medium |

| Amide | C=O Stretch (Amide I) | 1630-1690 | Strong |

| Aromatic | C=C Stretch | 1450-1600 | Medium-Weak |

| Amide | N-H Bend (Amide II) | 1530-1570 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

The crystallographic analysis of this rhodium complex revealed a tetragonal crystal system with the space group P-421c. etsu.edu The unit cell parameters were determined to be a = 11.0169(14) Å and c = 21.499(3) Å, with a unit cell volume of 2609.4(6) ų. etsu.edu In this structure, the N-mesitylacetamide acts as a bridging ligand between the two rhodium atoms. This structural information is critical for understanding how the steric bulk of the mesityl group and the electronic properties of the acetamide influence the coordination chemistry and packing in the solid state.

A summary of the crystallographic data for the dirhodium complex featuring the N-mesitylacetamide ligand is provided in the interactive table below.

| Crystal Data | [Rh₂(N-{2,4,6-CH₃}C₆H₂)COCH₃)₄]·2NCC₆H₅ |

| Crystal System | Tetragonal |

| Space Group | P-421c |

| a (Å) | 11.0169(14) |

| b (Å) | 11.0169(14) |

| c (Å) | 21.499(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2609.4(6) |

Advanced Spectroscopic Methods (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.

For this compound, the primary chromophores are the phenyl ring and the amide functional group. The phenyl group is expected to exhibit π → π* transitions, which are typically strong absorptions. The benzene (B151609) ring itself has characteristic absorptions around 204 nm and a weaker, vibrationally structured band around 254 nm. Substitution on the benzene ring can shift these absorption maxima and alter their intensities.

The amide group also contributes to the UV-Vis spectrum. It can undergo both n → π* and π → π* transitions. The n → π* transition involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital and typically results in a weak absorption at a longer wavelength (around 210-230 nm). The π → π* transition of the amide carbonyl group is a higher energy transition and appears at a shorter wavelength, often below 200 nm.

A summary of the expected electronic transitions for this compound is presented in the interactive data table below.

| Chromophore | Electronic Transition | Expected λmax (nm) | Relative Intensity |

| Phenyl Ring | π → π | ~254 | Weak to Medium |

| Phenyl Ring | π → π | ~204 | Strong |

| Amide (C=O) | n → π | ~210-230 | Weak |

| Amide (C=O) | π → π | <200 | Strong |

Computational and Theoretical Chemistry Applications to N Mesityl 2 Phenylacetamide

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org It is a cornerstone of modern computational chemistry, providing a framework to model molecular geometry, electronic properties, and spectroscopic parameters with a good balance of accuracy and computational cost. scirp.orgresearchgate.netacs.org

Optimization of Molecular Geometries and Conformational Analysis

The initial step in many computational studies involves geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined by finding the minimum energy structure on the potential energy surface. For N-mesityl-2-phenylacetamide, this involves identifying the preferred orientations of the mesityl and phenyl rings relative to the acetamide (B32628) linkage.

Conformational analysis, a systematic study of the different spatial arrangements of atoms that can be converted into one another by rotation about single bonds, is crucial for flexible molecules. nih.govnih.govsfu.ca The relative energies of different conformers determine their population at a given temperature. For this compound, key dihedral angles, such as those governing the rotation of the phenyl and mesityl groups, define the conformational landscape. DFT calculations can predict the relative stabilities of these conformers. For instance, steric hindrance between the bulky mesityl group and the phenylacetamide backbone significantly influences the molecule's preferred shape. Computational studies on similar N-aryl amides have shown that the orientation of the aryl group can be influenced by factors like intramolecular hydrogen bonding and steric repulsion. researchgate.netethz.ch

Table 1: Calculated Dihedral Angles for a Low-Energy Conformer of this compound (Illustrative Data) Note: This data is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would be derived from specific DFT calculations.

| Torsion Angle | Description | Calculated Value (Degrees) |

|---|---|---|

| C(phenyl)-C(benzyl)-C(carbonyl)-N | Rotation around the benzyl-carbonyl bond | ~175° |

| C(benzyl)-C(carbonyl)-N-C(mesityl) | Amide bond planarity | ~180° |

| C(carbonyl)-N-C(mesityl)-C(ring) | Rotation of the mesityl group | ~85° |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. wikipedia.orgajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. ajchem-a.comnih.gov The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.netnih.gov

For this compound, DFT calculations can map the distribution and energies of these frontier orbitals. The HOMO is typically localized on the electron-rich aromatic rings (phenyl and mesityl groups) and the nitrogen atom of the amide, reflecting their electron-donating character. The LUMO is often centered on the carbonyl group and the aromatic rings, indicating regions susceptible to nucleophilic attack. Understanding these orbitals helps predict how the molecule will interact with other reagents. rsc.org Other electronic properties like ionization potential, electron affinity, and chemical hardness can also be derived from HOMO and LUMO energies, providing a comprehensive picture of the molecule's electronic behavior. researchgate.netmdpi.com

Table 2: Calculated Electronic Properties of this compound from DFT (Illustrative Data) Note: This data is illustrative. Actual values depend on the specific DFT functional and basis set used.

| Property | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.4 | Indicator of chemical reactivity and stability |

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the computed structures. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the electronic environment of each nucleus. libretexts.org By calculating the magnetic shielding tensors for each atom in the optimized geometry of this compound, it is possible to predict its ¹H and ¹³C NMR spectra.

Discrepancies between calculated and experimental shifts can often be resolved by considering a Boltzmann-weighted average of the spectra for multiple low-energy conformers, highlighting the importance of a thorough conformational analysis. csic.es The chemical shifts of the methyl protons on the mesityl group, the methylene (B1212753) protons of the acetamide moiety, and the aromatic protons are all distinct and can be accurately assigned with the aid of computational predictions. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. sfu.canih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, solvent interactions, and other dynamic processes. nih.gov

For this compound, an MD simulation could reveal the flexibility of the molecule in a solvent, showing the range of motion of the phenyl and mesityl rings and the fluctuations in the amide bond geometry. semanticscholar.org By analyzing the trajectory of the simulation, one can calculate properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of different parts of the molecule. semanticscholar.org These simulations are particularly valuable for understanding how the molecule might interact with a biological target, such as an enzyme's active site, by revealing the dynamic nature of the binding process. d-nb.info

Computational Mechanistic Studies for Reaction Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing details that are often impossible to observe experimentally. nih.govchemrxiv.org

Investigation of Energy Profiles and Transition States

By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy path from reactants to products. researchgate.netwayne.edu This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. researchgate.net

For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can be used to model the structures and energies of reactants, intermediates, transition states, and products. acs.orgresearchgate.net For example, in a palladium-catalyzed C-H activation reaction at the mesityl ring, computations could elucidate the structure of the palladium-complexed intermediate and the transition state for the C-H bond cleavage step. sioc-journal.cn This provides a detailed, step-by-step understanding of the reaction mechanism, helping to explain observed product distributions and to design more efficient synthetic routes. nih.govethz.ch

Exploration of Competitive Pathways (e.g., Concerted Metalation Deprotonation vs. External Base Assisted Deprotonation)

Computational studies, particularly Density Functional Theory (DFT) calculations, are instrumental in elucidating the mechanisms of C-H activation reactions relevant to this compound and its analogues. A key area of investigation is the competition between different deprotonation pathways, most notably the Concerted Metalation-Deprotonation (CMD) mechanism and a non-concerted, external base-assisted deprotonation, sometimes referred to as a carbanionic-type mechanism (nCMD). nih.gov

However, the CMD mechanism is not the only viable route. Computational analysis has explored an alternative, non-concerted metalation-deprotonation (nCMD) pathway. nih.gov This mechanism becomes particularly relevant when targeting more acidic C-H bonds. nih.gov In the nCMD pathway, deprotonation by an external base can occur as a separate step, potentially after the initial coordination of the substrate to the metal center. nih.gov DFT calculations on the C-H arylation of azoles have shown that while a CMD mechanism is favored at less acidic sites, a more acidic site can be selectively targeted using a stronger external base (like a carbonate) via an nCMD pathway. nih.gov These studies revealed that the energy barrier for generating the carbanion at the acidic site can be unexpectedly low, making this pathway competitive or even favored over CMD under specific conditions. nih.gov The choice between these competitive pathways is therefore influenced by factors including the acidity of the C-H bond, the nature of the base (internal vs. external, strength), and the ligands on the metal catalyst. nih.govmdpi.com

Ligand-Receptor Interaction Modeling and Molecular Docking (for analogues)

Molecular docking is a computational technique frequently applied to analogues of this compound to predict their binding orientation and affinity within a target receptor's active site. This method is crucial in structure-based drug design, providing insights into the molecular basis of ligand recognition. Studies on various N-phenylacetamide analogues have utilized molecular docking to understand their interactions with biological targets like G protein-coupled receptors (GPCRs), enzymes, and other proteins. nih.govnih.govnih.gov

For instance, docking studies on 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives, which are analogues of this compound, were performed to investigate their agonist activity at the human N-formyl peptide receptor 1 (FPR1), a GPCR. nih.govunifi.it Similarly, N-arylphenyl-2,2-dichloroacetamide analogues have been docked into the active site of pyruvate (B1213749) dehydrogenase kinase (PDK) to explore their potential as anticancer agents. nih.gov These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

A significant challenge in molecular docking is the frequent lack of experimentally determined 3D structures for target proteins, especially for membrane-bound proteins like GPCRs. nih.govnih.gov In such cases, homology modeling is employed to construct a theoretical 3D model of the target receptor. nih.gov This technique relies on the known experimental structure of a related homologous protein (the "template") to predict the conformation of the target ("query"). nih.gov

The process involves several critical steps: identifying suitable templates based on sequence similarity, aligning the target sequence with the template(s), building the 3D model, and refining and validating the resulting structure. nih.gov For example, due to the absence of an experimental structure for the human formyl peptide receptor 1 (FPR1), a homology model was constructed using the crystal structure of bovine rhodopsin as a template. nih.govunifi.it This model was then used for docking studies with N-phenylacetamide-based agonists. nih.gov The selection of a suitable template is crucial; for instance, in modeling the A3 adenosine (B11128) receptor, a comparison was made between using the human A1 or A2A receptor structures as templates to determine which would yield a more reliable model for docking studies. mdpi.com

Following molecular docking, scoring functions are used to estimate the binding affinity between the ligand and the receptor, often expressed as a binding energy (e.g., in kcal/mol). mdpi.com These predictions help to rank different analogues and prioritize them for synthesis and experimental testing. biorxiv.org Various computational methods, from classical scoring functions to more advanced deep learning and geometric deep learning approaches, are continuously being developed to improve the accuracy of binding affinity prediction. nih.govarxiv.orgnih.gov

Docking studies not only predict binding energy but also identify "interaction hotspots"—specific amino acid residues within the binding pocket that are crucial for ligand recognition. For example, in the docking of 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives into the FPR1 homology model, analysis revealed key residues that form important interactions. nih.gov A classification tree analysis identified residues such as Thr199, Arg201, Gly202, and Ala261 as markers for distinguishing active ligands from inactive analogues. nih.gov The acetamide spacer present in these analogues was also noted to be important, suggesting that a hydrogen-bond donor adjacent to an acceptor is a key requirement for binding. unifi.it

| Analogue Type | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hotspots) | Reference |

|---|---|---|---|---|

| Methyl β-D-galactopyranoside Analogs | SARS-CoV-2 Main Protease (6Y84) | -6.8 to -8.8 | Not specified | mdpi.com |

| 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives | Human FPR1 (Homology Model) | Not specified | Thr199, Arg201, Gly202, Ala261 | nih.gov |

Homology Modeling for Receptor Structures

Quantitative Structure-Activity Relationship (QSAR) Studies (for analogues)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. researchgate.net For analogues of this compound, QSAR studies have been conducted to understand how variations in molecular properties influence their efficacy as, for example, enzyme inhibitors or anticancer agents. nih.govnih.govnih.gov These studies involve calculating a set of molecular descriptors (e.g., electronic, steric, thermodynamic) and using statistical methods to build a mathematical model that relates these descriptors to an observed activity. nih.gov

For instance, 2D and 3D-QSAR studies were performed on a series of 2-phenoxy-N-phenylacetamide derivatives to understand their inhibitory activity against hypoxia-inducible factor-1 (HIF-1). nih.gov Another QSAR study on acetamide derivatives as Monoamine Oxidase (MAO) inhibitors revealed that factors like substituent bulkiness and molecular rigidity are beneficial for activity. nih.gov

The core of a QSAR study is the development of a predictive model. Various statistical methods are employed, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). nih.gov These models are represented by an equation that can be used to predict the activity of new, unsynthesized compounds.

The quality and predictive power of a QSAR model are assessed using several statistical parameters. The correlation coefficient (r²) measures how well the model fits the data, while the cross-validated squared correlation coefficient (q²) and external prediction (pred_r²) assess its predictive ability on new data. nih.govnih.gov

For example, a 2D-QSAR study on 2-phenoxy-N-phenylacetamide derivatives as HIF-1 inhibitors developed a statistically significant MLR model with r² = 0.9469, q² = 0.8933, and pred_r² = 0.7128. nih.gov A 3D-QSAR model for the same set of compounds yielded even better predictive capability, with a q² of 0.9672 and a pred_r² of 0.8480. nih.gov In a separate study on acetamide derivatives as MAO-A inhibitors, the best QSAR model had an r² of 0.8509 and a q² of 0.92. nih.gov These models provide valuable structural insights for designing more potent and selective analogues. nih.govnih.gov

| Analogue Series | Target/Activity | QSAR Method | r² (Correlation Coefficient) | q² (Cross-validated r²) | pred_r² (External Prediction) | Reference |

|---|---|---|---|---|---|---|

| 2-phenoxy-N-phenylacetamide | HIF-1 Inhibition | 2D-QSAR (MLR) | 0.9469 | 0.8933 | 0.7128 | nih.gov |

| 2-phenoxy-N-phenylacetamide | HIF-1 Inhibition | 3D-QSAR (kNN-MFA) | Not Reported | 0.9672 | 0.8480 | nih.gov |

| Acetamide derivatives | MAO-A Inhibition | 2D-QSAR (MLR) | 0.8509 | 0.9200 | 0.7640 | nih.gov |

Derivatives and Analogues of N Mesityl 2 Phenylacetamide: Synthesis and Chemical Research

Synthesis and Investigation of N,N-Disubstituted N-Mesityl-2-Phenylacetamide Derivatives

The synthesis of N,N-disubstituted amides, where the amide proton of this compound is replaced by another substituent (e.g., an alkyl group), presents unique challenges and opportunities in chemical synthesis. The direct alkylation of the this compound nitrogen is a key pathway to these derivatives.

Research into the alkylation of N-substituted 2-phenylacetamides reveals that the reaction outcome is highly dependent on the conditions employed. researchgate.net Amides are generally weak bases, and reaction with electrophiles can lead to either N-alkylation or O-alkylation. researchgate.net In the case of this compound, the significant steric hindrance from the mesityl group further complicates N-alkylation.

Under neutral conditions using potent alkylating agents, O-alkylation can be a competing or even major pathway, leading to the formation of imidate esters. researchgate.net However, by conducting the reaction under basic conditions, the amide can be deprotonated to form the corresponding amide anion. This anion is a more potent nucleophile, and the negative charge is localized primarily on the nitrogen, favoring direct N-alkylation. researchgate.net The use of phase-transfer catalysts has also been employed to facilitate the alkylation of various N-substituted phenylacetamides, often leading to improved yields and selectivity for the N-alkylated product. researchgate.net

The synthesis of an N-alkyl-N-mesityl-2-phenylacetamide derivative can be conceptualized as follows:

Table 1: Synthesis of N-Alkyl-N-mesityl-2-phenylacetamide

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product |

| This compound | Alkyl Halide (e.g., CH₃I) | Strong Base (e.g., NaH) | Aprotic (e.g., THF) | N-Methyl-N-mesityl-2-phenylacetamide |

| This compound | Diethyl Sulfate | Phase-Transfer Catalyst | Biphasic System | N-Ethyl-N-mesityl-2-phenylacetamide |

Synthesis and Reactivity of Alpha-Hydroxylated and Alpha-Oxo Derivatives

Modification at the alpha-carbon of the phenylacetyl moiety opens another avenue for creating derivatives with distinct chemical properties. The synthesis of α-hydroxylated and α-oxo (or α-keto) derivatives introduces valuable functional groups for further chemical transformations.

The synthesis of α-hydroxylated derivatives , such as N-mesityl-2-hydroxy-2-phenylacetamide, can be achieved through methods like the oxidative hydroxylation of corresponding enolates or via tandem reactions. For instance, a tandem oxidative α-hydroxylation/β-acetalization reaction of β-ketoamides has been reported as a viable route to α-hydroxy amides. acs.org A related compound, 2-Hydroxy-N-mesityl-3,3-dimethoxybutanamide, was successfully synthesized using such a strategy, highlighting the applicability of this methodology. acs.org

The synthesis of α-oxo derivatives , like N-mesityl-2-oxo-2-phenylacetamide, can be accomplished by coupling N-mesitylamine with α-keto acids, such as phenylglyoxylic acid, often using peptide coupling agents. These α-ketoamides are versatile synthetic intermediates. Their reactivity is characterized by the two adjacent carbonyl groups. They can undergo:

Reduction : The ketone group can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation : Oxidizing agents can cleave the C-C bond between the carbonyls or oxidize other parts of the molecule. .

Nucleophilic Addition : The α-keto group is susceptible to attack by nucleophiles.

Decarboxylative Cross-Coupling : Visible-light-induced reactions can facilitate decarboxylative cross-coupling with α-oxo acids to form other complex molecules. sioc.ac.cn

Table 2: Research Highlights of Alpha-Functionalized Derivatives

| Derivative Type | Synthetic Precursor Example | Key Reaction | Product Class | Reference |

| α-Hydroxylated | β-Ketoamide | Oxidative Hydroxylation | α-Hydroxy Amide | acs.org |

| α-Oxo | Phenylglyoxylic Acid | Amide Coupling | α-Ketoamide | |

| α-Oxo | α-Ketoamide | Reduction | α-Hydroxy Amide |

Exploration of Structural Modifications on the Phenyl Ring (e.g., Halogenation, Alkylation)

The phenyl ring of the 2-phenylacetamide (B93265) moiety is a prime site for structural modification through electrophilic aromatic substitution reactions. Introducing substituents such as halogens (F, Cl, Br) or alkyl groups can significantly alter the electronic properties and, consequently, the chemical behavior of the entire molecule.

The phenylacetyl group is generally considered to be ortho-, para-directing in electrophilic substitutions. Standard halogenation or Friedel-Crafts alkylation procedures can be applied, although reaction conditions must be carefully controlled to avoid side reactions on the amide functionality.

While specific studies on the halogenation or alkylation of this compound are not widespread, research on analogous structures provides valuable insights. For example, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been synthesized where the phenyl ring bears various substituents, including fluoro, chloro, and bromo groups. mdpi.comnih.gov These syntheses demonstrate the feasibility of incorporating halogens onto the phenyl ring of a phenylacetamide-based structure. mdpi.comnih.gov

The introduction of substituents has a predictable effect on the molecule's properties:

Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) decrease the electron density of the phenyl ring, making it less susceptible to further electrophilic attack. These groups can also influence the acidity of the α-protons.

Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density of the ring, activating it towards electrophilic substitution.

Studies on related systems have shown that remote substituents on a phenyl ring can affect the conformational energy of the molecule. science.gov For instance, electron-withdrawing groups on a 5-aryl-1,3-dioxane were found to decrease the conformational energy of the aryl group. science.gov

Table 3: Phenyl Ring Modifications and Their Potential Effects

| Substituent (Position) | Type of Group | Expected Electronic Effect on Ring | Potential Impact on Reactivity |

| 4-Chloro | Electron-Withdrawing (by induction) | Deactivating | Decreases rate of further electrophilic substitution |

| 4-Nitro | Strong Electron-Withdrawing | Strongly Deactivating | Increases acidity of α-protons |

| 4-Methyl | Electron-Donating | Activating | Increases rate of further electrophilic substitution |

| 4-Methoxy | Strong Electron-Donating | Strongly Activating | Stabilizes carbocation intermediates in electrophilic attack |

Derivatization at the Mesityl Moiety and its Impact on Chemical Properties

Direct derivatization of the mesityl aromatic ring via electrophilic substitution is exceptionally difficult due to the steric blocking of the ortho positions by the methyl groups and the nitrogen substituent. However, the methyl groups themselves offer sites for chemical modification, most commonly through free-radical reactions. For example, benzylic bromination using N-bromosuccinimide (NBS) under UV irradiation could potentially convert one or more of the methyl groups into bromomethyl groups, which are versatile handles for subsequent nucleophilic substitution reactions.

The primary impact of the mesityl moiety on chemical properties includes:

Steric Shielding : It protects the amide bond from nucleophilic attack, potentially increasing its stability towards hydrolysis compared to less hindered amides.